3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxyphenyl group, and a piperidinylsulfonylphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
The primary target of TCMDC-124310 is PfCLK3 , an essential malarial kinase . This kinase plays a crucial role in the survival of the blood stage of Plasmodium falciparum, the most deadly malaria parasite .
Mode of Action
TCMDC-124310 acts as a reversible inhibitor of PfCLK3 . It interacts with the kinase, specifically targeting an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This interaction inhibits the kinase’s activity, thereby disrupting the parasite’s normal functions .
Biochemical Pathways
PfCLK3 is involved in the regulation of malarial parasite RNA splicing , which is essential for the survival of the blood stage of Plasmodium falciparum . By inhibiting PfCLK3, TCMDC-124310 disrupts this process, leading to detrimental effects on the parasite .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to reach its target. More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of PfCLK3 by TCMDC-124310 leads to a disruption in the parasite’s RNA splicing, which is crucial for its survival . This results in the death of the parasite, thereby treating the malaria infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form 2-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid. The final step involves the reaction of this intermediate with 4-(piperidin-1-ylsulfonyl)aniline under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-(2-oxophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide, while reduction of a nitro group can produce this compound with an amine substituent.
Scientific Research Applications
3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid: Shares the piperidinylsulfonyl group but differs in the core structure.
6-(piperidin-1-ylsulfonyl)-2H-chromenes: Contains a similar sulfonyl group but has a chromene core.
2-(1-Piperidinyl)phenylboronic acid: Similar piperidinyl group but with a boronic acid moiety .
Uniqueness
What sets 3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-20-7-3-2-6-17(20)18-14-19(24-23-18)21(27)22-15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11,14,26H,1,4-5,12-13H2,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYUALWDIXAVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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